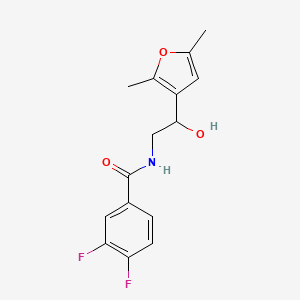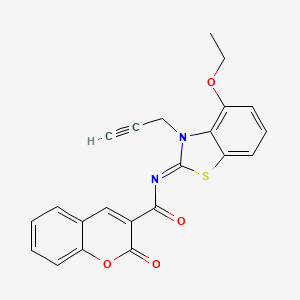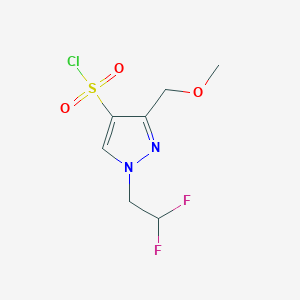![molecular formula C24H14O6 B3012147 7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione CAS No. 887197-16-2](/img/structure/B3012147.png)
7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are widely used in organic synthesis and can be found in a variety of natural products .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings. The furan ring is aromatic, meaning it has a cyclic cloud of delocalized electrons above and below the plane of the molecule .Chemical Reactions Analysis
Furan derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with nucleophiles. The exact reactions that this compound would undergo would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Furan derivatives generally have low melting points and are often liquids at room temperature .Scientific Research Applications
Anticancer Properties
Compounds structurally related to "7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione" have been investigated for their potential anticancer properties. For instance, phelligridins C-F, isolated from the fungus Phellinus igniarius, exhibit selective cytotoxicity against human lung and liver cancer cell lines (Mo et al., 2004). This suggests that similar compounds might also possess anticancer activity, warranting further investigation.
Optical Properties
Derivatives of structurally related compounds have been synthesized and studied for their optical properties, including absorption and fluorescence characteristics. Jiang et al. (2012) explored the spectroscopic properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, indicating the potential use of such compounds in optical and electronic applications (Jiang et al., 2012).
Coordination Chemistry
The study of sulfur-bearing isoxazole- or pyrazole-based ligands and their coordination to metal ions such as Cu(I) and Zn(II) provides insights into the potential use of structurally similar compounds in the development of new materials or catalysts (Urdaneta et al., 2015).
Fluorescence and Sensing Applications
Compounds with pyrazolo-fused structures have been used as precursors for the synthesis of fluorescent dicyanovinylidene derivatives, demonstrating potential applications in fluorescence sensing and chemodosimeters for cyanide detection (Orrego-Hernández et al., 2019).
Organic Electronics
The synthesis and characterization of novel polymer semiconductors based on specific organic frameworks suggest potential applications in organic electronics, particularly for n-type organic thin film transistors (Yan et al., 2013).
Mechanism of Action
Mode of Action
Furan derivatives are known to undergo various reactions, including hydrogen transfer followed by dehydroxylation . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its furan moiety. Furan derivatives are known to participate in oxidative processes, potentially leading to the formation of stable aldehydes and cyclic ketones . These products could further decompose into smaller species under the action of hydroxyl radicals .
Pharmacokinetics
Given its molecular weight of approximately 208.2967 , it may have suitable properties for absorption and distribution.
Result of Action
Given its potential involvement in oxidative processes , it may induce oxidative stress in cells, leading to various cellular responses.
Action Environment
The action, efficacy, and stability of the compound are likely influenced by various environmental factors. For instance, the presence of oxygen may facilitate the compound’s involvement in oxidative processes Additionally, the compound’s stability could be affected by factors such as pH and temperature
Safety and Hazards
Future Directions
properties
IUPAC Name |
13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O6/c1-12-10-11-17(27-12)18-19-21(13-6-2-4-8-15(13)28-23(19)25)30-22-14-7-3-5-9-16(14)29-24(26)20(18)22/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMOCPIIMZMDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)
![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)
![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)
![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)
![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)




![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)